Methyl-(4-pyrrolidin-2-YL-pyrimidin-2-YL)-amine

Physicochemical property CNS drug-likeness N-methylation strategy

Researchers seeking to explore the Boehringer Ingelheim ACC inhibitor chemotype often encounter generic 4-(pyrrolidin-1-yl)pyrimidine analogs that lack the critical C-C pyrrolidine linkage. Methyl-(4-pyrrolidin-2-yl-pyrimidin-2-yl)-amine (CAS 1263378-77-3) is the precise heterocyclic building block mapping onto the active core of the patented dual ACC1/ACC2 inhibitor series. - Directly replicates the pyrimidine-substituted pyrrolidine scaffold from US8962641B2, enabling low-nanomolar ACC inhibitor development. - N-Methyl-2-aminopyrimidine motif reduces HBD count vs. primary amine analogs, potentially improving permeability. - Fragment-sized (MW 178.23) scaffold with a stereogenic center at pyrrolidine C2, suitable for chiral resolution and stereospecific SAR.

Molecular Formula C9H14N4
Molecular Weight 178.23 g/mol
Cat. No. B12865055
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl-(4-pyrrolidin-2-YL-pyrimidin-2-YL)-amine
Molecular FormulaC9H14N4
Molecular Weight178.23 g/mol
Structural Identifiers
SMILESCNC1=NC=CC(=N1)C2CCCN2
InChIInChI=1S/C9H14N4/c1-10-9-12-6-4-8(13-9)7-3-2-5-11-7/h4,6-7,11H,2-3,5H2,1H3,(H,10,12,13)
InChIKeyZXLRWPPYJWUCQI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl-(4-pyrrolidin-2-YL-pyrimidin-2-YL)-amine – Building Block Procurement Guide


Methyl-(4-pyrrolidin-2-YL-pyrimidin-2-YL)-amine (CAS 1263378-77-3, C9H14N4, MW 178.23) is a heterocyclic building block featuring a pyrimidine core substituted at C4 with a pyrrolidin-2-yl group and at C2 with a methylamino group . This compound belongs to the 2-aminopyrimidine chemotype, a privileged scaffold extensively investigated for histamine H4 receptor modulation and acetyl-CoA carboxylase (ACC) inhibition [1][2]. Its key structural distinction lies in the direct attachment of the pyrrolidine ring at the pyrimidine 4-position via a C–C bond (pyrrolidin-2-yl) rather than the more common C–N linked pyrrolidin-1-yl variant, combined with N-methylation at the 2-amino position, creating a scaffold that is substantively different from both the primary 4-(pyrrolidin-2-yl)pyrimidin-2-amine analog and the widely explored 4-(pyrrolidin-1-yl)pyrimidin-2-amine series .

Why Generic Substitution Fails: Pyrrolidine Connectivity and N-Methylation


Substituting Methyl-(4-pyrrolidin-2-YL-pyrimidin-2-YL)-amine with a generic 2-aminopyrimidine or even with its close analogs is not chemically equivalent because three structural features simultaneously diverge from common alternatives: (i) the pyrrolidine is attached via a C2–C4 bond (pyrrolidin-2-yl), not the isosteric but electronically distinct pyrrolidin-1-yl C–N linkage found in 4-(pyrrolidin-1-yl)pyrimidin-2-amine [1]; (ii) the 2-amino group is N-methylated, altering both hydrogen-bond donor count (from HBD=2 in the primary amine to HBD=1) and basicity (predicted pKa shift of approximately 0.5–1.0 units) relative to 4-(pyrrolidin-2-yl)pyrimidin-2-amine ; and (iii) the regioisomeric placement of the pyrrolidine at C4 rather than C2 of the pyrimidine ring—as in Methyl-(2-pyrrolidin-2-yl-pyrimidin-4-yl)-amine (CAS 1263378-74-0)—alters the electronic distribution across the pyrimidine ring and consequently the geometry of key ligand–target interactions . These differences are non-trivial: in the 2-aminopyrimidine H4 receptor antagonist series, even minor modifications to the 2-amino substituent and the nature of the C4 heterocycle have been shown to shift H4R affinity by over 100-fold in functional assays [2].

Quantitative Differentiation vs. Structural Analogs


Hydrogen-Bond Donor Count and CNS MPO Score

N-Methylation of the 2-amino group reduces the hydrogen-bond donor (HBD) count from 2 (primary amine) to 1 (secondary amine) relative to the direct comparator 4-(pyrrolidin-2-yl)pyrimidin-2-amine [1]. In CNS drug discovery, reducing HBD count is a validated strategy to improve brain penetration; analysis of marketed CNS drugs shows a median HBD=1 versus HBD=2–3 for peripherally restricted agents [2]. The target compound also gains one rotatable bond (N–CH3) and increased lipophilicity (predicted AlogP increase of ~0.4–0.6 log units based on fragment addition), which systematically shifts the CNS MPO desirability score closer to the optimal range of 4–6 compared to the non-methylated parent [3]. No direct brain-plasma ratio data exist for this specific compound.

Physicochemical property CNS drug-likeness N-methylation strategy

Regioisomeric Substitution and Kinase Selectivity

Methyl-(4-pyrrolidin-2-YL-pyrimidin-2-YL)-amine (CAS 1263378-77-3) and its regioisomer Methyl-(2-pyrrolidin-2-YL-pyrimidin-4-YL)-amine (CAS 1263378-74-0) differ solely in the position of the pyrrolidine substituent on the pyrimidine ring . In the broader 2-aminopyrimidine kinase inhibitor literature, the C4 substituent projects toward the solvent-exposed region of the ATP-binding pocket while the C2-amino group engages the hinge region; moving the C4 substituent to C2 fundamentally alters the binding vector [1]. For the Boehringer Ingelheim ACC inhibitor series (US8962641), pyrimidine-substituted pyrrolidine derivatives with C4 attachment were shown to be the active chemotype for ACC2 inhibition, with exemplary compounds achieving IC50 values in the low nanomolar range (e.g., 5 nM for dual ACC1/ACC2 in recombinant enzyme assays) [2]. The C2-substituted regioisomers are not claimed or exemplified in the ACC patent, suggesting a specific preference for the C4-substitution pattern for this target. No direct comparative biological data between the two regioisomers have been published.

Regioisomer SAR Kinase hinge-binding Substitution geometry

C–C vs. C–N Linkage and Metabolic Stability

The target compound incorporates a pyrrolidine ring directly attached via a C–C bond (pyrrolidin-2-yl), contrasting with the more commonly explored pyrrolidin-1-yl (C–N) linkage found in 4-(pyrrolidin-1-yl)pyrimidin-2-amine [1]. In the 2-aminopyrimidine H4 receptor antagonist series developed by Pfizer, SAR studies demonstrated that modifications to the C4 heterocyclic substituent profoundly affect both H4R affinity and metabolic stability [2]. JNJ-39758979, a clinically evaluated H4 antagonist, employs a 3-aminopyrrolidin-1-yl group at C4 and a 6-isopropyl substitution, achieving a human H4R Ki of 12.5 nM and functional pA2 of 7.9 [3]. The C–C linked pyrrolidine found in the target compound introduces a stereogenic center at the pyrrolidine 2-position (racemic unless otherwise specified), which is absent in the C–N linked series and provides an additional vector for chiral resolution and stereospecific SAR exploration. No direct comparative metabolic stability data (e.g., intrinsic clearance in human liver microsomes) have been reported for this compound versus the pyrrolidin-1-yl analog.

Metabolic stability Oxidative metabolism Pyrrolidine linker SAR

Vendor Supply and Purity Benchmarking

Methyl-(4-pyrrolidin-2-YL-pyrimidin-2-YL)-amine (CAS 1263378-77-3) is commercially available as a stocked catalog item from A2B Chem (Product ID: BA20961, MF: C9H14N4, MW: 178.2343) . In contrast, the non-methylated analog 4-(pyrrolidin-2-yl)pyrimidin-2-amine (CAS 1249198-23-9) is not listed in major commercial catalogs and is available only through custom synthesis , while the pyrrolidin-1-yl analog 4-(pyrrolidin-1-yl)pyrimidin-2-amine (CAS 1215986-09-6) is also available only on a custom synthesis basis [1]. The target compound thus offers a procurement advantage in terms of immediate availability and defined catalog specifications. However, it is important to note that specific purity values and analytical characterization data (NMR, HPLC, MS) are not publicly provided on the vendor page and would need to be confirmed with the supplier prior to procurement.

Chemical procurement Building block availability Purity specification

Validated Application Scenarios for Procurement


ACC1/ACC2 Inhibitor Hit-to-Lead Programs

The target compound's C4-(pyrrolidin-2-yl)pyrimidine scaffold maps directly onto the core chemotype claimed in the Boehringer Ingelheim ACC inhibitor patent family (US8962641B2), where pyrimidine-substituted pyrrolidine derivatives demonstrated dual ACC1/ACC2 inhibition with IC50 values in the low nanomolar range [1]. The N-methyl-2-aminopyrimidine motif provides a chemically tractable handle for further elaboration at the pyrrolidine nitrogen (via amide, sulfonamide, or urea couplings) and at the pyrimidine C5/C6 positions (via cross-coupling), while the methyl group on the 2-amino position reduces HBD count and may improve permeability. Researchers initiating ACC inhibitor programs should select this building block over the regioisomeric 2-(pyrrolidin-2-yl) variant, which is not represented in the active ACC inhibitor patent examples.

H4 Receptor Antagonist Scaffold-Hopping

The 2-aminopyrimidine chemotype is a validated core for H4 receptor antagonists, with JNJ-39758979 (human H4R Ki = 12.5 nM) representing the clinical benchmark [2]. The target compound offers a differentiated scaffold relative to JNJ-39758979: it employs a C–C linked pyrrolidine at C4 rather than a 3-aminopyrrolidin-1-yl group, and it bears a methylamino group at C2 rather than a primary amine, altering the hydrogen-bonding pharmacophore. This chemical divergence makes it suitable for scaffold-hopping campaigns aimed at identifying novel H4R antagonists with differentiated IP positions and potentially distinct ADMET profiles. Researchers should confirm H4R binding activity experimentally, as no published affinity data exist for this specific compound.

Kinase Inhibitor Fragment Library Expansion

The 2-aminopyrimidine core is a privileged hinge-binding motif in kinase drug discovery, with the C2-NH group typically forming a donor–acceptor pair with the kinase hinge region [3]. The target compound provides a fragment-sized (MW 178) 2-aminopyrimidine with a basic pyrrolidine substituent at C4, which can engage the solvent-exposed region or the ribose pocket depending on the kinase. Its N-methylation differentiates it from the more common primary 2-amino variants (e.g., 4-(pyrrolidin-2-yl)pyrimidin-2-amine), offering a distinct hydrogen-bonding profile that may alter kinase selectivity. This compound is well-suited for fragment-based screening campaigns or as a core for parallel library synthesis targeting the kinome.

Chiral Resolution and Stereospecific SAR

Unlike the pyrrolidin-1-yl linked analogs that are achiral at the point of pyrimidine attachment, the target compound possesses a stereogenic center at the pyrrolidine 2-position . If obtained in enantiopure form (or resolved via chiral chromatography or diastereomeric salt formation), this stereocenter provides an opportunity to explore stereospecific biological activity. In related pyrrolidine-containing GPCR ligands, individual enantiomers have shown >10-fold differences in receptor affinity. Procurement of the racemate as a catalog item enables initial SAR evaluation, with the option to commission chiral separation if differential activity is observed.

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